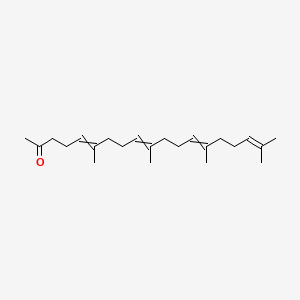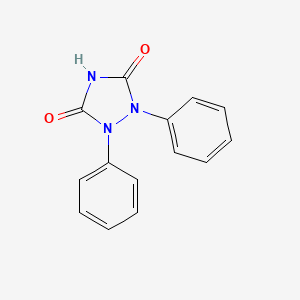
2-((6-chloro-9H-purin-9-yl)methoxy)ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-chloro-9H-purin-9-yl)methoxy)ethyl acetate is a chemical compound with the molecular formula C10H11ClN4O3 and a molecular weight of 270.67 g/mol . This compound is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry, particularly in the structure of DNA and RNA.
Métodos De Preparación
The synthesis of 2-((6-chloro-9H-purin-9-yl)methoxy)ethyl acetate involves several steps. One common method includes the reaction of 6-chloropurine with ethylene glycol in the presence of a base to form 2-(6-chloro-9H-purin-9-yl)methoxyethanol. This intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
2-((6-chloro-9H-purin-9-yl)methoxy)ethyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The acetate group can be hydrolyzed to form the corresponding alcohol.
Common reagents used in these reactions include bases like sodium hydroxide for substitution, oxidizing agents like potassium permanganate for oxidation, and acids like hydrochloric acid for hydrolysis .
Aplicaciones Científicas De Investigación
2-((6-chloro-9H-purin-9-yl)methoxy)ethyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential interactions with nucleic acids and proteins.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent due to its structural similarity to nucleoside analogs.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-((6-chloro-9H-purin-9-yl)methoxy)ethyl acetate involves its interaction with biological macromolecules. The compound can mimic natural nucleosides and incorporate into DNA or RNA, potentially disrupting normal cellular processes. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar compounds to 2-((6-chloro-9H-purin-9-yl)methoxy)ethyl acetate include:
Acyclovir: A well-known antiviral drug that also contains a purine derivative.
Ganciclovir: Another antiviral agent with a similar structure.
6-Chloropurine: The parent compound from which this compound is derived.
What sets this compound apart is its unique combination of the purine base with an acetate group, which may confer distinct chemical and biological properties .
Propiedades
Número CAS |
81777-47-1 |
|---|---|
Fórmula molecular |
C10H11ClN4O3 |
Peso molecular |
270.67 g/mol |
Nombre IUPAC |
2-[(6-chloropurin-9-yl)methoxy]ethyl acetate |
InChI |
InChI=1S/C10H11ClN4O3/c1-7(16)18-3-2-17-6-15-5-14-8-9(11)12-4-13-10(8)15/h4-5H,2-3,6H2,1H3 |
Clave InChI |
WZVLTCCUFBQPSE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCOCN1C=NC2=C1N=CN=C2Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1,3]thiazolo[4,5-c]pyridine-2-carbaldehyde](/img/structure/B8784459.png)









![3-[(dimethylamino)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B8784523.png)



